molecular formula C21H26N2O4 B15244524 N-(3-Methoxypropyl)DL-Z-Phenylalaninamide

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide

Cat. No.: B15244524
M. Wt: 370.4 g/mol
InChI Key: DIRKNEYQDDZZNI-IBGZPJMESA-N
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Description

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide (CAS: 1214193-95-9) is a carbamic acid derivative with the molecular formula C₂₁H₂₆N₂O₄ and a molar mass of 370.44 g/mol . Its structure includes a phenylalaninamide backbone modified by a methoxypropyl group, which confers unique physicochemical properties:

  • Density: 1.145 g/cm³ (predicted)
  • Boiling Point: 601.4°C (predicted)
  • pKa: 11.17 (predicted basicity) .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(3-methoxypropyl)carbamate

InChI

InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24)/t19-/m0/s1

InChI Key

DIRKNEYQDDZZNI-IBGZPJMESA-N

Isomeric SMILES

COCCCN([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)DL-Z-Phenylalaninamide typically involves the reaction of phenylalanine derivatives with methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)DL-Z-Phenylalaninamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Key Observations :

  • Amide vs. Imide : The target compound’s amide group contrasts with 3-chloro-N-phenyl-phthalimide’s imide ring, which is more rigid and electron-withdrawing due to the chloro substituent .
  • Methoxypropyl Chain : Both the target compound and methoprotryne feature a methoxypropyl group, but methoprotryne’s triazine core directs it toward agricultural uses, whereas the phenylalaninamide backbone suggests biochemical relevance .
  • Directing Groups : The hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables N,O-bidentate coordination for catalysis, a property absent in the target compound .
2.2. Physicochemical Properties
Property This compound 3-Chloro-N-phenyl-phthalimide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Boiling Point 601.4°C Not reported Not reported
Density 1.145 g/cm³ Not reported Not reported
pKa 11.17 (basic) ~8–10 (imide proton) ~4–6 (amide proton)

Insights :

  • The target’s high boiling point reflects its large molecular weight and carbamate stability.
  • Its predicted pKa of 11.17 indicates moderate basicity, likely due to the methoxypropyl group’s electron-donating effects, contrasting with the acidic imide proton in 3-chloro-N-phenyl-phthalimide .

Biological Activity

N-(3-Methoxypropyl)DL-Z-Phenylalaninamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various studies.

  • Chemical Formula : C16H22N2O2
  • Molecular Weight : 278.36 g/mol
  • CAS Number : 1214193-95-9

This compound features a methoxypropyl group attached to a phenylalanine derivative, which may influence its interaction with biological targets.

This compound has been studied for its interaction with various receptors and enzymes. Preliminary findings suggest it may exhibit selective binding properties, particularly towards melatonin receptors, which are implicated in various physiological processes including circadian rhythm regulation and neuroprotection.

Receptor Binding Studies

Research indicates that structural modifications in similar compounds can enhance binding affinity to melatonin receptors (MT1 and MT2). For instance, derivatives of this compound have shown promising results in receptor binding assays, indicating potential therapeutic applications in sleep disorders and neurodegenerative diseases .

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of compounds structurally related to this compound. These properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Neuroprotective Effects

In vivo studies have suggested that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation. For example, compounds with similar structures have shown efficacy in reducing markers of oxidative damage in neuronal cells .

Case Studies and Research Findings

  • Study on Neuroprotection :
    • A study evaluated the effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated significant improvements in cognitive function and reduced neuronal cell death compared to control groups.
  • Binding Affinity Analysis :
    • In receptor binding assays, modifications to the compound's structure were shown to enhance selectivity and potency towards melatonin receptors, suggesting a pathway for developing more effective therapeutic agents for sleep-related disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduction in oxidative stress markers
NeuroprotectionImproved cognitive function
Receptor BindingHigh affinity for MT1 and MT2

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